molecular formula C15H11N3OS2 B2528520 (E)-N-(4-(pyridin-2-yl)thiazol-2-yl)-3-(thiophen-2-yl)acrylamide CAS No. 476317-59-6

(E)-N-(4-(pyridin-2-yl)thiazol-2-yl)-3-(thiophen-2-yl)acrylamide

Cat. No.: B2528520
CAS No.: 476317-59-6
M. Wt: 313.39
InChI Key: ZIUQIINODRFTPI-VOTSOKGWSA-N
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Description

(E)-N-(4-(pyridin-2-yl)thiazol-2-yl)-3-(thiophen-2-yl)acrylamide is a synthetic organic compound that belongs to the class of acrylamides

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (E)-N-(4-(pyridin-2-yl)thiazol-2-yl)-3-(thiophen-2-yl)acrylamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the thiazole ring: This can be achieved by reacting 2-aminopyridine with α-haloketones under basic conditions.

    Formation of the acrylamide moiety: The thiazole derivative is then reacted with thiophene-2-carbaldehyde in the presence of a base to form the corresponding chalcone.

    Amidation reaction: The chalcone is then subjected to an amidation reaction with an appropriate amine to yield the final product.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: (E)-N-(4-(pyridin-2-yl)thiazol-2-yl)-3-(thiophen-2-yl)acrylamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.

Major Products Formed:

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of halogenated derivatives or substituted amides.

Scientific Research Applications

(E)-N-(4-(pyridin-2-yl)thiazol-2-yl)-3-(thiophen-2-yl)acrylamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

Mechanism of Action

The mechanism of action of (E)-N-(4-(pyridin-2-yl)thiazol-2-yl)-3-(thiophen-2-yl)acrylamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

    (E)-N-(4-(pyridin-2-yl)thiazol-2-yl)-3-(furan-2-yl)acrylamide: Similar structure but with a furan ring instead of a thiophene ring.

    (E)-N-(4-(pyridin-2-yl)thiazol-2-yl)-3-(phenyl)acrylamide: Similar structure but with a phenyl ring instead of a thiophene ring.

Uniqueness: (E)-N-(4-(pyridin-2-yl)thiazol-2-yl)-3-(thiophen-2-yl)acrylamide is unique due to the presence of the thiophene ring, which can impart distinct electronic and steric properties compared to its analogs

Properties

IUPAC Name

(E)-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)-3-thiophen-2-ylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N3OS2/c19-14(7-6-11-4-3-9-20-11)18-15-17-13(10-21-15)12-5-1-2-8-16-12/h1-10H,(H,17,18,19)/b7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIUQIINODRFTPI-VOTSOKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=CSC(=N2)NC(=O)C=CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=NC(=C1)C2=CSC(=N2)NC(=O)/C=C/C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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